Almotriptan N-Oxide Hydrochloride is synthesized through the oxidation of Almotriptan, which is classified as a triptan. Triptans are a class of drugs that act as agonists at serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors. This classification places Almotriptan N-Oxide Hydrochloride among compounds used in the management of migraine headaches due to its ability to induce vasoconstriction of cranial blood vessels.
The synthesis of Almotriptan N-Oxide Hydrochloride typically involves the oxidation of Almotriptan using various oxidizing agents. Common methods include:
One notable method utilizes sodium tungstate as a catalyst alongside hydrogen peroxide in a methanolic medium, maintaining temperatures between 50°C and 55°C for effective conversion .
The molecular formula for Almotriptan N-Oxide Hydrochloride is , with a molecular weight of approximately 351.5 g/mol. The compound's structure includes:
The presence of the N-oxide group significantly influences its biological activity, particularly its interaction with serotonin receptors .
Almotriptan N-Oxide Hydrochloride participates in several chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and various reducing agents for reduction, while dichloromethane and ethanol serve as solvents .
The major products resulting from these reactions include:
Almotriptan N-Oxide Hydrochloride acts primarily as an agonist at the 5-HT1B and 5-HT1D serotonin receptors. Its mechanism includes:
The bioavailability of Almotriptan is about 70%, with an elimination half-life ranging from 3 to 4 hours .
Almotriptan N-Oxide Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in pharmaceutical formulations and biological systems .
Almotriptan N-Oxide Hydrochloride has significant applications in the field of medicine, particularly in the treatment of migraines. Its ability to selectively target serotonin receptors allows it to effectively reduce migraine symptoms by preventing vasodilation and inhibiting pain signaling pathways. Research continues into optimizing its use and exploring potential new therapeutic applications within neurology and pain management .
Almotriptan N-Oxide Hydrochloride exists as a salt formed from the free base (Almotriptan N-Oxide) and hydrochloric acid. The free base has a molecular formula of C₁₇H₂₅N₃O₃S and a molecular weight of 351.46 g/mol [1] [5] [7]. Upon hydrochlorination, the formula becomes C₁₇H₂₅N₃O₃S·HCl (or alternatively denoted as C₁₇H₂₆ClN₃O₃S), with a molecular weight of 387.92 g/mol [2] [4] [6]. The addition of HCl increases the molecular weight by 36.46 g/mol, consistent with protonation at the tertiary amine N-oxide group. This mass is confirmed via high-resolution mass spectrometry, reporting an accurate mass of 387.1383 for the protonated form [6] [8].
Table 1: Molecular Identity Summary
Property | Free Base (Almotriptan N-Oxide) | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₇H₂₅N₃O₃S | C₁₇H₂₅N₃O₃S·HCl |
Molecular Weight (g/mol) | 351.46 | 387.92 |
CAS Number | 603137-43-5 | 1391054-49-1 |
Appearance | Not reported | White to Off-White Solid |
The systematic IUPAC name for the free base is N,N-dimethyl-2-[5-(pyrrolidine-1-sulfonylmethyl)-1H-indol-3-yl]ethanamine N-oxide [3] [7]. For the hydrochloride salt, the name extends to N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide hydrochloride [6] [8].
The SMILES notation reflects the protonated state in the salt:
Cl.C[N+](C)([O-])CCc1c[nH]c2ccc(CS(=O)(=O)N3CCCC3)cc12 [6] [8]
This encodes the quaternary ammonium N-oxide group (C[N+](C)[O-]
), the indole core linked via a sulfonyl-pyrrolidine moiety, and the hydrochloride counterion. In contrast, the free base SMILES omits the chloride and uses neutral amine notation: C[N+](C)([O-])CCC1=CNC2=C1C=C(CS(=O)(=O)N3CCCC3)C=C2
[7].
Almotriptan N-Oxide Hydrochloride presents as a hygroscopic, white to off-white solid [4] [10]. It exhibits a melting point of 144–148°C with decomposition [4]. Storage requires protection from moisture and oxidation, necessitating inert atmospheres and temperatures at –20°C [2] [4] [6].
No explicit reports of polymorphic forms exist in the literature reviewed. However, its sensitivity to decomposition underlines the importance of controlled crystallization conditions to ensure phase purity during synthesis [4] [10].
While experimental spectral data is not fully detailed in the sources, key inferences can be drawn from structural features:
Table 2: Key Spectral Signatures (Predicted)
Technique | Key Features |
---|---|
MS | [M+H]⁺ at m/z 352 (free base); [M-Cl]⁺ at m/z 351 (salt) |
¹H NMR | N-CH₃ (δ 3.2 ppm), SO₂-CH₂ (δ 4.5 ppm), Indole H-4/H-6 (δ 7.1–7.4 ppm) |
IR | S=O (1350 cm⁻¹), N⁺-O⁻ (930 cm⁻¹), Aromatic C-H (3050 cm⁻¹) |
Almotriptan N-Oxide is a major metabolite of Almotriptan, generated via hepatic oxidation of the tertiary dimethylamine group [3] [5] [7]. Key structural and physicochemical differences include:
N(CH₃)₂
) to a polar N-oxide (N⁺(CH₃)₂O⁻
). Table 3: Structural Comparison with Almotriptan
Property | Almotriptan N-Oxide Hydrochloride | Almotriptan (Parent) |
---|---|---|
Molecular Formula | C₁₇H₂₆ClN₃O₃S | C₁₇H₂₅N₃O₂S |
Key Functional Group | Tertiary N-Oxide | Tertiary Amine |
Role | Metabolite/Impurity (USP Compound D) | Active Pharmaceutical Ingredient |
Reference Standard | Certified (traceable to USP 1013567) | Pharmacopeial primary standard |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1